N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide
Brand Name: Vulcanchem
CAS No.: 896352-73-1
VCID: VC4263536
InChI: InChI=1S/C20H19FN2O2S2/c1-2-25-16-7-3-14(4-8-16)18-13-27-20(22-18)23-19(24)11-12-26-17-9-5-15(21)6-10-17/h3-10,13H,2,11-12H2,1H3,(H,22,23,24)
SMILES: CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F
Molecular Formula: C20H19FN2O2S2
Molecular Weight: 402.5

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide

CAS No.: 896352-73-1

Cat. No.: VC4263536

Molecular Formula: C20H19FN2O2S2

Molecular Weight: 402.5

* For research use only. Not for human or veterinary use.

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide - 896352-73-1

Specification

CAS No. 896352-73-1
Molecular Formula C20H19FN2O2S2
Molecular Weight 402.5
IUPAC Name N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-(4-fluorophenyl)sulfanylpropanamide
Standard InChI InChI=1S/C20H19FN2O2S2/c1-2-25-16-7-3-14(4-8-16)18-13-27-20(22-18)23-19(24)11-12-26-17-9-5-15(21)6-10-17/h3-10,13H,2,11-12H2,1H3,(H,22,23,24)
Standard InChI Key CDVSOGSIZOXPPG-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)CCSC3=CC=C(C=C3)F

Introduction

N-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide is a complex organic compound that combines elements of thiazole and propanamide with fluorophenyl and ethoxyphenyl groups. This compound is not directly mentioned in the provided search results, so a detailed analysis based on similar compounds and general principles of organic chemistry will be presented.

Synthesis

The synthesis of such a compound would typically involve multiple steps, including the formation of the thiazole ring, introduction of the 4-ethoxyphenyl group, and attachment of the propanamide chain with the 4-fluorophenylthio substituent. Common methods might include:

  • Thiazole Formation: This could involve the reaction of a suitable aldehyde with a thioamide or thiourea derivative.

  • Arylation: Introduction of the 4-ethoxyphenyl group might be achieved through palladium-catalyzed cross-coupling reactions.

  • Propanamide Chain Attachment: This could involve amide bond formation using coupling reagents like HATU or EDCI.

  • 4-Fluorophenylthio Introduction: This might be achieved through nucleophilic substitution reactions involving a suitable leaving group.

Spectroscopic Analysis

Spectroscopic methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) would be crucial for characterizing this compound. NMR would provide detailed information about the molecular structure, including the positions of hydrogen atoms and the connectivity of the carbon skeleton. IR spectroscopy would help identify functional groups, such as the amide and thioether linkages.

Spectroscopic MethodInformation Provided
NMR (1H and 13C)Molecular structure and connectivity
IRFunctional group identification

Potential Applications

Compounds with similar structures have been explored for various biological activities, including antimicrobial and anticancer properties. The presence of fluorine and sulfur atoms, along with the thiazole and amide functionalities, could contribute to potential bioactivity.

Potential ApplicationRationale
Antimicrobial AgentsThiazoles are known for antimicrobial properties
Anticancer AgentsFluorinated compounds can exhibit bioactivity

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